
2,4-Pteridinediamine, 6-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Pteridinediamine, 6-phenyl- is a synthetic compound that has been widely studied in scientific research. This compound is also known as Phenylpteridine or PPD and has been used in various biochemical and physiological studies.
作用机制
The mechanism of action of PPD involves the inhibition of tyrosine hydroxylase and nitric oxide synthase. PPD binds to the active site of these enzymes and prevents their activity. This leads to a decrease in the synthesis of catecholamines and nitric oxide, respectively.
Biochemical and Physiological Effects:
PPD has been shown to have various biochemical and physiological effects. PPD has been shown to decrease the levels of dopamine, norepinephrine, and epinephrine in the brain. PPD has also been shown to decrease blood pressure and increase heart rate. PPD has been shown to have anti-cancer properties and has been used in studies related to the treatment of cancer.
实验室实验的优点和局限性
PPD has several advantages for lab experiments. PPD is a stable and readily available compound. PPD is also easy to synthesize and purify. However, PPD has some limitations for lab experiments. PPD has poor solubility in water, which limits its use in aqueous solutions. PPD also has low bioavailability, which limits its use in in vivo studies.
未来方向
There are several future directions for the study of PPD. PPD has been shown to have potential applications in the treatment of Parkinson's disease, hypertension, and cancer. Further studies are needed to determine the efficacy and safety of PPD in these applications. PPD has also been shown to have potential applications in the field of synthetic biology. PPD can be used as a tool to regulate the activity of enzymes involved in the synthesis of catecholamines and nitric oxide. Further studies are needed to determine the feasibility and applications of PPD in synthetic biology.
合成方法
The synthesis method of PPD involves the reaction of 2,4-diaminopyrimidine with benzaldehyde in the presence of a catalyst. The reaction yields PPD as a yellow crystalline powder. The purity of PPD can be increased by recrystallization from a suitable solvent.
科学研究应用
PPD has been extensively studied for its potential applications in various scientific research fields. PPD has been shown to inhibit the activity of tyrosine hydroxylase, which is an enzyme involved in the synthesis of catecholamines. PPD has also been shown to inhibit the activity of nitric oxide synthase, which is an enzyme involved in the synthesis of nitric oxide. PPD has been used in studies related to Parkinson's disease, hypertension, and cancer.
属性
分子式 |
C12H10N6 |
|---|---|
分子量 |
238.25 g/mol |
IUPAC 名称 |
6-phenylpteridine-2,4-diamine |
InChI |
InChI=1S/C12H10N6/c13-10-9-11(18-12(14)17-10)15-6-8(16-9)7-4-2-1-3-5-7/h1-6H,(H4,13,14,15,17,18) |
InChI 键 |
SDGPFJCKLDWNSA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=C3C(=N2)C(=NC(=N3)N)N |
规范 SMILES |
C1=CC=C(C=C1)C2=CN=C3C(=N2)C(=NC(=N3)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




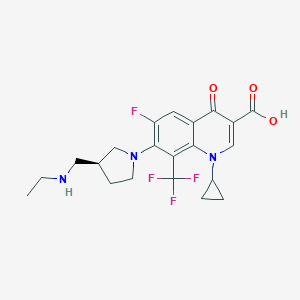
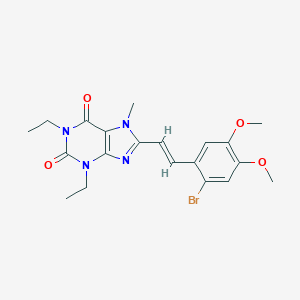


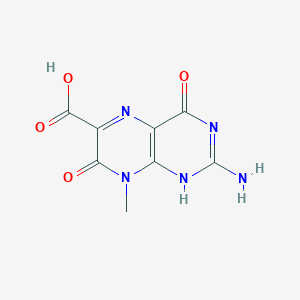
![[3-[[[[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B232858.png)
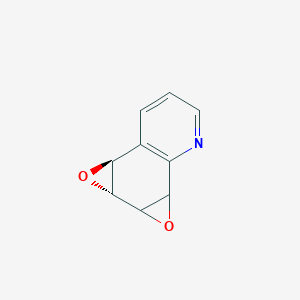
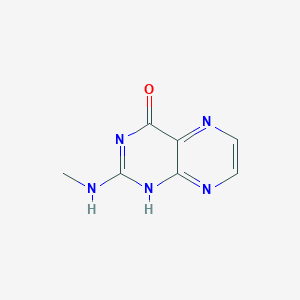
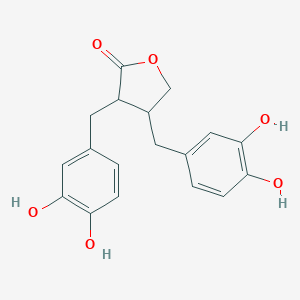
![6-[(4-Formyl-10-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8-oxo-1,2,3,4a,5,6,7,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B232888.png)
![3,9,10-Trihydroxy-7,7-dimethyl-1-oxo-3,3a,6,6a,7,8,9,10-octahydronaphtho[1,8a-c]furan-4-carbaldehyde](/img/structure/B232901.png)

![(3Z,17E,21E,39E)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-42-[(1R)-1-(5-hydroxyoxolan-2-yl)ethyl]-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B232913.png)